Lipophilicity Differentiation: XLogP3 of the 4-Bromo Analog Versus Unsubstituted and 4-Methyl Comparators
The target compound exhibits a computed XLogP3 of 4.5, compared to estimated values of approximately 3.4 for the unsubstituted benzamide analog (N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide) and approximately 3.9 for the 4-methyl analog (CAS 380593-61-3) [1]. This represents a ΔXLogP3 of +1.1 and +0.6 log units, respectively, indicating substantially higher lipophilicity conferred by the 4-bromo substituent. The increased lipophilicity is consistent with the known Hansch π constant for bromine (+0.86) versus hydrogen (0.00) and methyl (+0.56) [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 (computed, PubChem) |
| Comparator Or Baseline | Unsubstituted benzamide analog: XLogP3 ≈ 3.4 (estimated); 4-Methyl analog (CAS 380593-61-3): XLogP3 ≈ 3.9 (estimated) |
| Quantified Difference | ΔXLogP3 = +1.1 vs. unsubstituted; +0.6 vs. 4-methyl analog |
| Conditions | Computed XLogP3 values from PubChem 2.2 (2025 release); comparator values estimated from molecular formula differences using Hansch π constants |
Why This Matters
A 1.1 log unit increase in XLogP3 corresponds to approximately 12.6-fold higher predicted octanol-water partition, which can significantly enhance passive membrane permeability and blood-brain barrier penetration potential, making this compound a more suitable candidate for intracellular or CNS-targeted screening campaigns compared to less lipophilic analogs.
- [1] PubChem Compound Summary for CID 3439130; comparator XLogP3 values estimated from N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (C19H12N2O3S) and 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 380593-61-3, C20H14N2O3S). View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. Hansch π for Br = +0.86, CH3 = +0.56, H = 0.00. View Source
